Metoclocimox
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Tratamiento del Abuso de Opioides
MC-CAM se ha sugerido como un posible agente terapéutico para el tratamiento de la adicción a los opioides . Esto se debe a su actividad inicial parcial agonista de µ-opioides seguida de efectos antagonistas de µ-opioides de larga duración . Este perfil de actividad es similar al de la buprenorfina, un compuesto que ya se utiliza para el tratamiento del abuso de opioides .
Investigación en Comportamiento de Refuerzo
MC-CAM se ha utilizado en la investigación para estudiar el comportamiento de refuerzo en monos Rhesus . En estos estudios, los monos se autoadministraron una gama de dosis de alfentanilo, un analgésico opioide. MC-CAM se sustituyó por alfentanilo en ocasiones, y se observaron sus efectos en el comportamiento de los monos
Mecanismo De Acción
Target of Action
Methoclocinnamox (MC-CAM) primarily targets the µ-opioid receptors . These receptors are a class of G-protein-coupled receptors that are involved in pain regulation and reward in the central nervous system. MC-CAM possesses initial partial µ-opioid agonist activity with subsequent long-lasting µ-antagonist effects .
Mode of Action
MC-CAM interacts with its target, the µ-opioid receptors, in a unique way. Following this initial agonist activity, MC-CAM exhibits long-lasting antagonist effects . As an antagonist, it binds to the µ-opioid receptors without activating them, thereby blocking other substances from activating these receptors .
Biochemical Pathways
By acting as an antagonist, MC-CAM can prevent the activation of these receptors by other opioid substances, thereby disrupting the associated biochemical pathways .
Pharmacokinetics
Studies suggest that mc-cam has a longer duration of antagonist effects than buprenorphine . This suggests that MC-CAM may have a longer half-life and/or slower clearance rate, which could impact its bioavailability and overall pharmacokinetic profile .
Result of Action
The primary result of MC-CAM’s action is the inhibition of opioid self-administration . By acting as a µ-opioid receptor antagonist, MC-CAM can decrease the reinforcing potency of opioids . This makes it a potential therapeutic agent for the treatment of opioid abuse .
Análisis Bioquímico
Biochemical Properties
Methoclocinnamox interacts with µ-opioid receptors, acting as a weak partial agonist . This interaction plays a crucial role in biochemical reactions, particularly those related to opioid self-administration . The nature of these interactions is complex, involving both acute and prolonged effects .
Cellular Effects
In cellular processes, Methoclocinnamox has been observed to influence dopamine (DA) overflow in the rat nucleus accumbens (NAC), a region of the brain involved in reward and reinforcement . When administered acutely, Methoclocinnamox increased NAC DA overflow to 200–245% baseline within 30 minutes . This suggests that Methoclocinnamox can significantly impact cell function, potentially influencing cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, Methoclocinnamox exerts its effects through binding interactions with biomolecules, specifically µ-opioid receptors . This binding is thought to result in enzyme activation or inhibition, leading to changes in gene expression . The most parsimonious explanation for Methoclocinnamox’s effect on NAC DA overflow is that it acted as an essentially irreversible partial agonist .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methoclocinnamox have been observed to change over time . For instance, even after 24 hours, NAC DA overflow of Methoclocinnamox-pretreated animals remained elevated at 165% of vehicle-treated animals . This suggests that Methoclocinnamox may have long-term effects on cellular function, although further in vitro or in vivo studies would be needed to confirm this.
Dosage Effects in Animal Models
The effects of Methoclocinnamox have been studied in animal models, with results indicating that its impact varies with different dosages
Metabolic Pathways
Given its interaction with µ-opioid receptors, it is likely that Methoclocinnamox plays a role in opioid metabolic pathways .
Propiedades
IUPAC Name |
(E)-N-[(4R,4aS,7aR,12bR)-3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-chlorophenyl)prop-2-enamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29ClN2O4.CH4O3S/c30-20-7-3-17(4-8-20)5-10-24(35)31-29-12-11-22(34)27-28(29)13-14-32(16-18-1-2-18)23(29)15-19-6-9-21(33)26(36-27)25(19)28;1-5(2,3)4/h3-10,18,23,27,33H,1-2,11-16H2,(H,31,35);1H3,(H,2,3,4)/b10-5+;/t23-,27+,28+,29-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXNKAGAUFXFDO-JVJDXIHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)C=CC7=CC=C(C=C7)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)NC(=O)/C=C/C7=CC=C(C=C7)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33ClN2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117332-69-1 | |
Record name | Clocinnamox | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117332691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.